molecular formula C15H14ClIS B12569380 1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene CAS No. 509089-04-7

1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene

Cat. No.: B12569380
CAS No.: 509089-04-7
M. Wt: 388.7 g/mol
InChI Key: NUOCUPZXBAFZOS-UHFFFAOYSA-N
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Description

1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom at the 1-position and a sulfanyl group at the 3-position, which is further substituted with a 4-(3-iodopropyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring, replacing a leaving group such as a halide. The reaction conditions often require the presence of a strong base and elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide are commonly used.

    Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield phenols or amines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene is unique due to the presence of both chlorine and iodine atoms, which allows for a wide range of chemical transformations

Properties

CAS No.

509089-04-7

Molecular Formula

C15H14ClIS

Molecular Weight

388.7 g/mol

IUPAC Name

1-chloro-3-[4-(3-iodopropyl)phenyl]sulfanylbenzene

InChI

InChI=1S/C15H14ClIS/c16-13-4-1-5-15(11-13)18-14-8-6-12(7-9-14)3-2-10-17/h1,4-9,11H,2-3,10H2

InChI Key

NUOCUPZXBAFZOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)SC2=CC=C(C=C2)CCCI

Origin of Product

United States

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